2-[1-(Furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide
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Overview
Description
“2-[1-(Furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide” is a complex organic compound. It contains several functional groups, including a furan ring, an imidazole ring, a phenyl ring, a sulfanyl group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan, imidazole, and phenyl rings suggests that this compound could have aromatic properties. The sulfanyl group (-SH) and the acetamide group (-CONH2) could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the imidazole ring is a common motif in biologically active molecules and can participate in various chemical reactions. The sulfanyl group could potentially be oxidized, and the acetamide group could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar groups it contains, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Scientific Research Applications
Antibacterial Activity
Furan derivatives have become essential in the search for new antimicrobial agents due to their remarkable therapeutic efficacy. Researchers have explored the antibacterial potential of compounds like 2-[1-(Furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide . These derivatives exhibit activity against both gram-positive and gram-negative bacteria, making them valuable candidates for combating microbial resistance .
Future Directions
properties
IUPAC Name |
2-[1-(furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c17-15(20)11-22-16-18-9-14(12-5-2-1-3-6-12)19(16)10-13-7-4-8-21-13/h1-9H,10-11H2,(H2,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRZWTUCBHJYRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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